molecular formula C10H11ClO B1598609 2-Chloro-1-(4-ethylphenyl)ethanone CAS No. 50690-09-0

2-Chloro-1-(4-ethylphenyl)ethanone

Cat. No. B1598609
CAS RN: 50690-09-0
M. Wt: 182.64 g/mol
InChI Key: MLDROUSGWZPVMD-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylphenyl)ethanone, also known as N-ethyl-2-chlorobenzyl ketone, is an organic compound that has been used in a variety of scientific research applications due to its unique properties . This compound is a colorless solid .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(4-ethylphenyl)ethanone is C10H11ClO . The molecular weight is 182.65 g/mol .


Chemical Reactions Analysis

2-Chloro-1-(4-ethylphenyl)ethanone has been used in various scientific research applications. For example, it has been used in the synthesis of antimicrobial compounds, environmental and biodegradation studies, catalytic and enzymatic processes, and material science and novel compound synthesis.


Physical And Chemical Properties Analysis

2-Chloro-1-(4-ethylphenyl)ethanone is a solid compound . The InChI key is MLDROUSGWZPVMD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Antimicrobial Compounds

A study described the preparation of a compound closely related to 2-Chloro-1-(4-ethylphenyl)ethanone, which was utilized to synthesize antimicrobial agents. The presence of chlorine substituents on the main nucleus was found to possess excellent antimicrobial activities, highlighting the compound's potential in developing new antimicrobial drugs (Sherekar, Padole, Kakade, 2022).

Environmental and Biodegradation Studies

Cometabolism and Biodegradation

Research on 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY demonstrated the ability of certain bacteria to degrade toxic chlorinated compounds. This study provides insights into how similar compounds, including 2-Chloro-1-(4-ethylphenyl)ethanone, might be processed in environmental settings, suggesting pathways for bioremediation of chlorinated organic pollutants (Hay, Focht, 1998).

Catalytic and Enzymatic Processes

Enzymatic Synthesis of Chiral Intermediates

A practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, from 2-chloro-1-(3,4-difluorophenyl)ethanone. This showcases the utility of 2-Chloro-1-(4-ethylphenyl)ethanone derivatives in synthesizing medically relevant compounds through biocatalysis, demonstrating a green and efficient approach to drug synthesis (Guo et al., 2017).

Material Science and Novel Compound Synthesis

Synthesis of Aromatic Hydrazones

Aromatic hydrazones derived from ketones similar to 2-Chloro-1-(4-ethylphenyl)ethanone have been synthesized and characterized, showing potential applications in material sciences and as intermediates in organic synthesis. The study emphasizes the importance of such ketones in developing new compounds with potential applications in various fields of chemistry and material science (Xiao-xue, 2011).

properties

IUPAC Name

2-chloro-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDROUSGWZPVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402745
Record name 2-Chloro-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethylphenyl)ethanone

CAS RN

50690-09-0
Record name 2-Chloro-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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